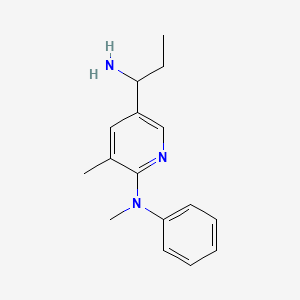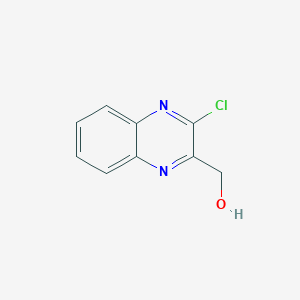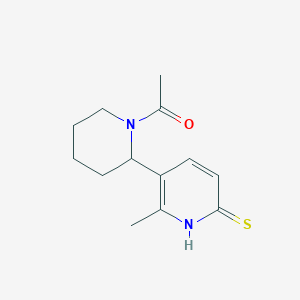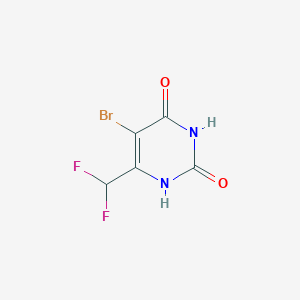
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with bromine and difluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione serves as a versatile building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its structural features make it a useful probe in biochemical assays and drug discovery.
Medicine
Pharmaceutical research leverages this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of active ingredients enhances the efficiency and effectiveness of these products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For instance, in cancer research, derivatives of this compound may inhibit kinases involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
6-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, affecting its chemical properties and applications.
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility as a synthetic intermediate and its potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C5H3BrF2N2O2 |
|---|---|
Peso molecular |
240.99 g/mol |
Nombre IUPAC |
5-bromo-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |
Clave InChI |
ROKUVAWZNPKUFN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
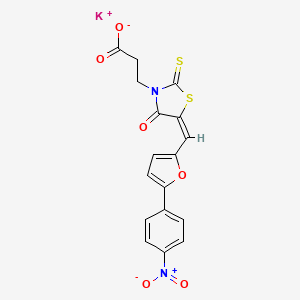

![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
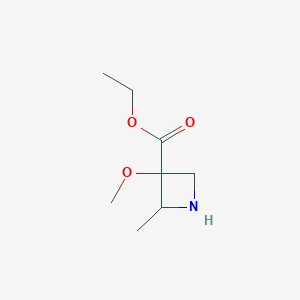
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)
